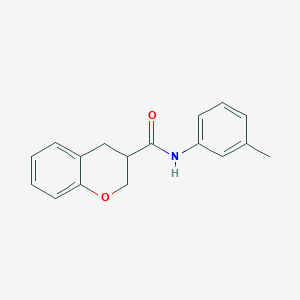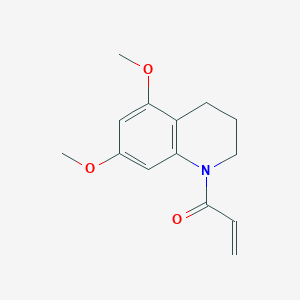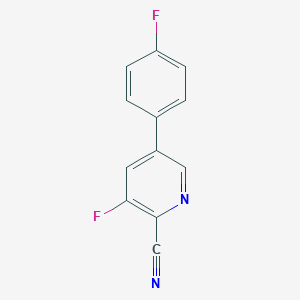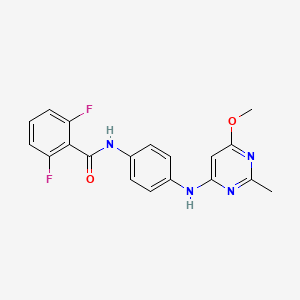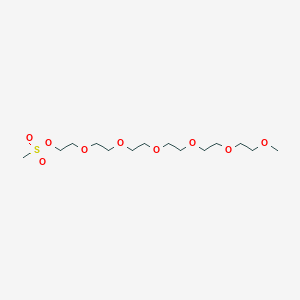![molecular formula C17H14N6O2 B2554385 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide CAS No. 2034353-76-7](/img/structure/B2554385.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide is a derivative of the 1,2,4-triazolo[4,3-a]quinoline class. These derivatives are of significant interest due to their potential anticancer properties. The structural features of these compounds are designed to interact with biological targets that are relevant in the context of cancer therapy.
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[4,3-a]quinoline derivatives involves the reaction of 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine with various carboxylic acids in the presence of diphenyl phosphoryl azide (DPPA) to yield urea derivatives . This method provides good yields and allows for the introduction of diverse substituents at the quinoline core, which can be crucial for the biological activity of these compounds.
Molecular Structure Analysis
The molecular structure of the 1,2,4-triazolo[4,3-a]quinoline derivatives is characterized by analytical and spectrometrical methods, including IR, 1H NMR, 13C NMR, and MS . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the quinoline core, which are essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the 1,2,4-triazolo[4,3-a]quinoline derivatives is influenced by the presence of the triazolo and quinoline moieties. These structures can participate in various chemical reactions, which can be exploited to further modify the compounds or to understand their mechanism of action in biological systems. The specific reactions that this compound can undergo are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are important for their practical application as potential therapeutic agents. These properties are typically influenced by the molecular structure and the nature of the substituents. While the provided papers do not give specific details on the physical and chemical properties of this compound, they are crucial for drug formulation and delivery .
Relevant Case Studies
The anticancer activity of the synthesized 1,2,4-triazolo[4,3-a]quinoline derivatives was evaluated in vitro against human neuroblastoma and human colon carcinoma cell lines using the MTT cell viability method. Some compounds showed significant cytotoxicity, while others displayed moderate cytotoxicity against both cell lines . Additionally, a broader spectrum of antitumor activity was observed in another study against the NCI 60 cell lines panel assay, with certain compounds demonstrating significant activity against most of the tested tumor cell lines . These case studies highlight the potential of 1,2,4-triazolo[4,3-a]quinoline derivatives as anticancer agents and warrant further investigation into their mechanism of action and therapeutic efficacy.
科学的研究の応用
Metabolism and Toxicological Implications
A study on SGX523, a compound structurally related to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide, highlights its species-specific metabolism by aldehyde oxidase and its toxicological implications. The metabolism of SGX523 leads to the formation of a less-soluble metabolite, potentially involved in observed obstructive nephropathy during clinical studies. This research underlines the importance of thorough metabolic evaluations early in drug development (Diamond et al., 2010) [https://consensus.app/papers/metabolism-sgx523-aldehyde-oxidase-toxicological-diamond/f9bcb4c5474e54159a63f49b23ca0cb3/?utm_source=chatgpt].
Anticancer Activity
Another study focuses on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including those structurally akin to this compound, to meet structural requirements for anticancer activity. The synthesized compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, demonstrating potential therapeutic applications (Reddy et al., 2015) [https://consensus.app/papers/synthesis-reddy/9cfad75e0e8b55c6aee85b9602295162/?utm_source=chatgpt].
Anticonvulsant Activity
Research into 1-formamide-triazolo[4,3-a]quinoline derivatives reveals the anticonvulsant effects of these compounds. The study identified a specific compound with low toxicity and high efficacy in the anti-maximal electroshock potency test, suggesting its potential as a new anticonvulsant agent (Wei et al., 2010) [https://consensus.app/papers/synthesis-activity-1formamidetriazolo43aquinoline-wei/e67668d549805d0da6e735a5abc1122f/?utm_source=chatgpt].
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-25-16-7-6-14-20-21-15(23(14)22-16)10-19-17(24)12-4-5-13-11(9-12)3-2-8-18-13/h2-9H,10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYDLKXPNOIIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)N=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

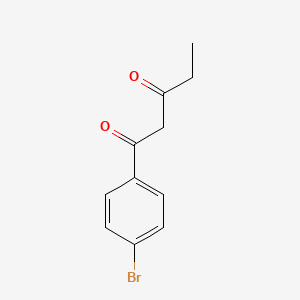
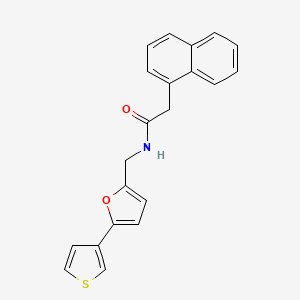
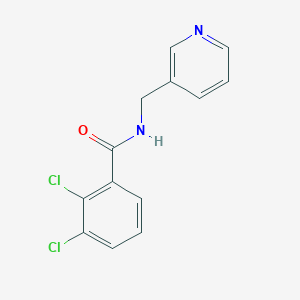
![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)
![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)
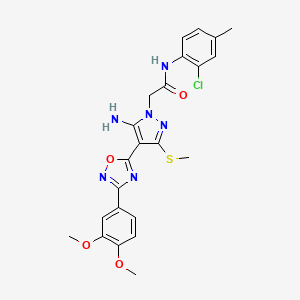
![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)
